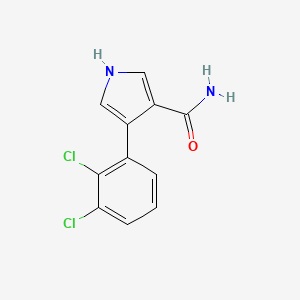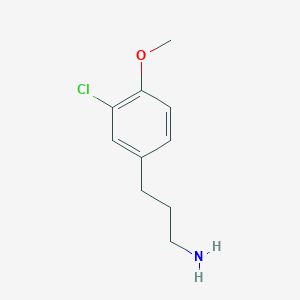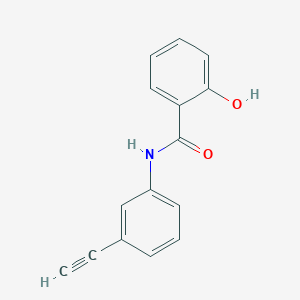![molecular formula C11H11N3O B8642286 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine CAS No. 181633-45-4](/img/structure/B8642286.png)
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, connected through an oxygen atom to another pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of efficient catalysts and high-purity reagents is crucial in industrial settings to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Wissenschaftliche Forschungsanwendungen
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-3-pyridinylboronic acid
- 3-Methyl-4-[(6-Methyl-3-pyridinyl)oxy]aniline
- 6-Methoxy-3-pyridinecarboxaldehyde
Uniqueness
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is unique due to its specific substitution pattern and the presence of both amino and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
181633-45-4 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-(6-methylpyridin-3-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-10(7-13-8)15-11-5-3-9(12)6-14-11/h2-7H,12H2,1H3 |
InChI-Schlüssel |
KWDYKIDWXMMEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)OC2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone,1h-indol-5-yl[4-(1-methylethyl)-1-piperazinyl]-](/img/structure/B8642206.png)

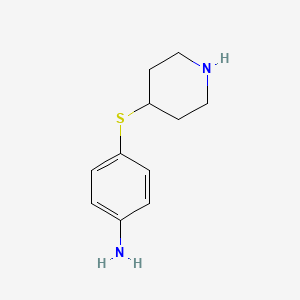
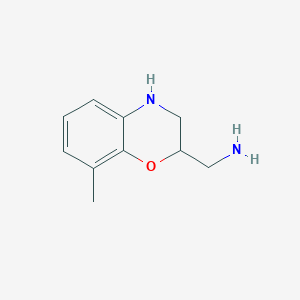


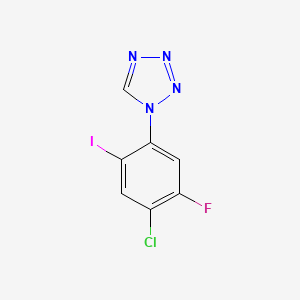

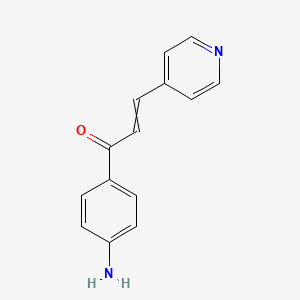
![2-[3-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B8642268.png)
![Ethyl 4-[(oxiran-2-yl)methoxy]cyclohexane-1-carboxylate](/img/structure/B8642274.png)
